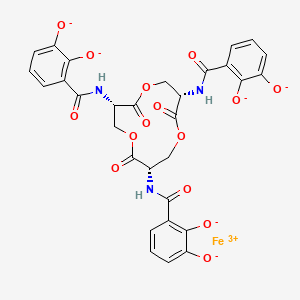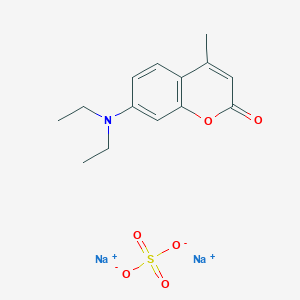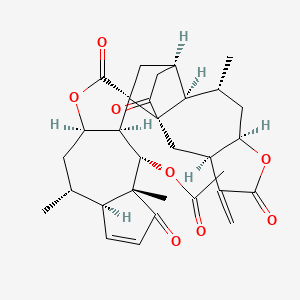
Ferric enterobactin ion
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferric enterobactin ion is a complex formed between ferric ion (Fe³⁺) and enterobactin, a siderophore produced by bacteria such as Escherichia coli. Enterobactin is a triscatechol derivative of a cyclic triserine lactone, known for its high affinity for ferric ions. This complex plays a crucial role in microbial iron transport, facilitating the uptake of iron in environments where it is scarce .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ferric enterobactin ion involves the formation of enterobactin followed by its complexation with ferric ions. Enterobactin is synthesized through the enzymatic assembly of three molecules of 2,3-dihydroxybenzoic acid (DHB) and L-serine, catalyzed by nonribosomal peptide synthetases. The final step involves the cyclization of the linear trimer to form the trilactone structure .
Industrial Production Methods: Industrial production of this compound is not common due to its specific biological role. laboratory synthesis can be scaled up using biotechnological methods involving genetically engineered bacteria that overproduce enterobactin, which can then be purified and complexed with ferric ions .
Chemical Reactions Analysis
Types of Reactions: Ferric enterobactin ion primarily undergoes complexation and redox reactions. The complexation reaction involves the binding of ferric ions to the catecholate groups of enterobactin. Redox reactions can occur under certain conditions, leading to the reduction of ferric ions to ferrous ions (Fe²⁺) .
Common Reagents and Conditions:
Complexation: Ferric chloride (FeCl₃) is commonly used as the ferric ion source.
Redox Reactions: Reducing agents such as ascorbic acid can be used to reduce ferric ions to ferrous ions.
Major Products:
Complexation: this compound (FeEnt).
Redox Reactions: Ferrous enterobactin ion (Fe²⁺Ent).
Scientific Research Applications
Ferric enterobactin ion has several applications in scientific research:
Mechanism of Action
Ferric enterobactin ion exerts its effects through high-affinity binding to ferric ions, facilitating their transport across bacterial membranes. The complex is recognized by specific outer-membrane receptors (e.g., FepA in Escherichia coli) and transported into the periplasm via the TonB-dependent transport system. Once inside the cell, ferric ions are released from enterobactin through hydrolysis or reduction, making them available for cellular processes .
Comparison with Similar Compounds
Ferric enterobactin ion is unique due to its high stability and specificity for ferric ions. Similar compounds include:
Bacillibactin: A triscatecholamide trilactone siderophore produced by Bacillus subtilis.
Corynebactin: A trithreonine triscatechol derivative lactone found in Gram-positive bacteria.
This compound stands out due to its remarkable stability and efficiency in iron transport, making it a valuable model for studying microbial iron acquisition .
Properties
CAS No. |
61481-53-6 |
|---|---|
Molecular Formula |
C30H21FeN3O15-3 |
Molecular Weight |
719.3 g/mol |
IUPAC Name |
3-[[(3S,7S,11S)-7,11-bis[(2,3-dioxidobenzoyl)amino]-2,6,10-trioxo-1,5,9-trioxacyclododec-3-yl]carbamoyl]benzene-1,2-diolate;iron(3+) |
InChI |
InChI=1S/C30H27N3O15.Fe/c34-19-7-1-4-13(22(19)37)25(40)31-16-10-46-29(44)18(33-27(42)15-6-3-9-21(36)24(15)39)12-48-30(45)17(11-47-28(16)43)32-26(41)14-5-2-8-20(35)23(14)38;/h1-9,16-18,34-39H,10-12H2,(H,31,40)(H,32,41)(H,33,42);/q;+3/p-6/t16-,17-,18-;/m0./s1 |
InChI Key |
NGILTSZTOFYVBF-UVJOBNTFSA-H |
Isomeric SMILES |
C1[C@@H](C(=O)OC[C@@H](C(=O)OC[C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)[O-])[O-])NC(=O)C3=C(C(=CC=C3)[O-])[O-])NC(=O)C4=C(C(=CC=C4)[O-])[O-].[Fe+3] |
Canonical SMILES |
C1C(C(=O)OCC(C(=O)OCC(C(=O)O1)NC(=O)C2=C(C(=CC=C2)[O-])[O-])NC(=O)C3=C(C(=CC=C3)[O-])[O-])NC(=O)C4=C(C(=CC=C4)[O-])[O-].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















